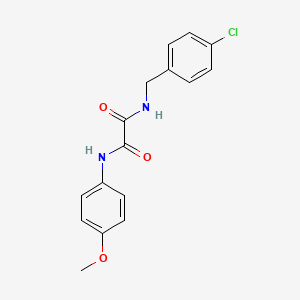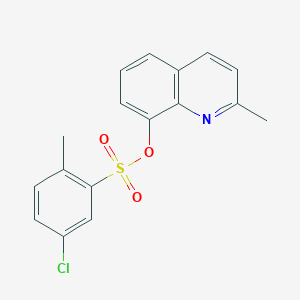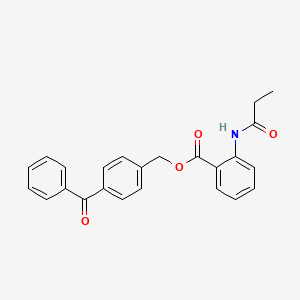![molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative damage and prevent the development of various diseases. The compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and alleviate symptoms associated with inflammatory conditions. Additionally, this compound has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its versatility in scientific research. The compound can be easily synthesized and has been shown to exhibit a range of biological activities, making it a useful tool for investigating various biological pathways and disease states. However, one limitation of the compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the investigation of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is the development of new therapeutics based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, investigations into the potential toxicity and safety of the compound are also warranted, particularly in the context of its use in human therapeutics.
Métodos De Síntesis
The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with butyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with butyl bromide and potassium carbonate in dimethylformamide, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJCEPBCCJWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)


![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
